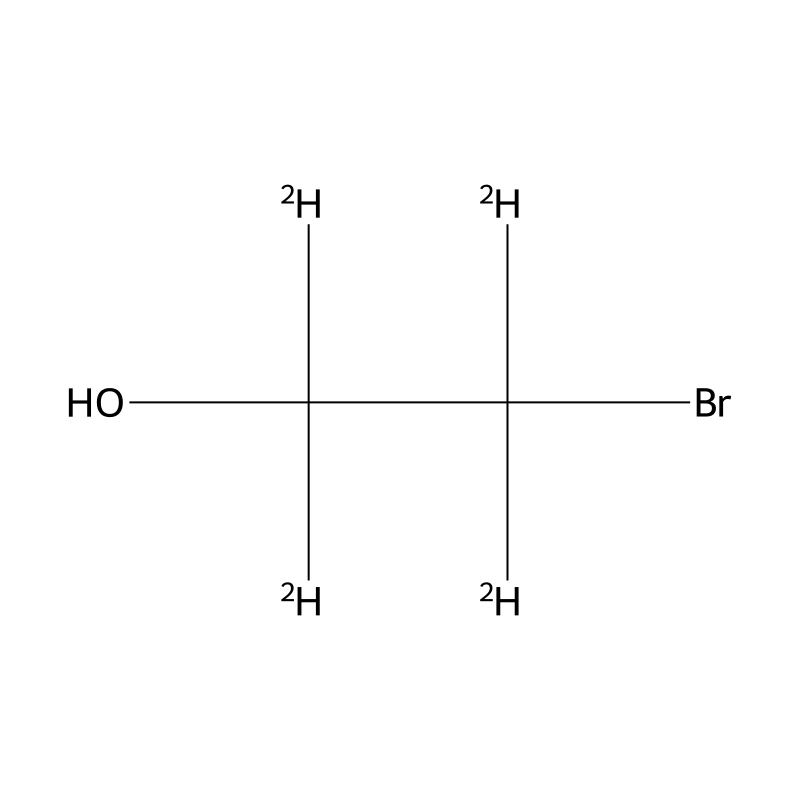

2-Bromoethanol-1,1,2,2-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Internal Standard for Mass Spectrometry:

d4-2-BE is primarily used as an internal standard in mass spectrometry (MS) experiments, particularly for the analysis of biological samples containing 2-bromoethanol (or its metabolites) [, ]. MS is a technique that identifies and quantifies molecules based on their mass-to-charge ratio.

During an MS analysis, the sample containing the analyte (2-bromoethanol) and the internal standard (d4-2-BE) are simultaneously introduced into the instrument. Both compounds ionize and form charged particles with specific mass-to-charge ratios. By comparing the signal intensities of the analyte and the internal standard peaks, researchers can accurately quantify the amount of the analyte present in the sample, even if other components in the sample have overlapping peaks with the analyte.

The advantage of using d4-2-BE as an internal standard lies in its identical chemical properties to 2-bromoethanol, except for the mass difference due to deuterium incorporation. This ensures that both compounds experience the same ionization efficiency and matrix effects within the MS instrument, leading to a more accurate and reliable quantification of the analyte.

Tracer for Metabolic Studies:

d4-2-BE can be used as a tracer molecule in studies investigating the metabolism of 2-bromoethanol in living organisms []. By administering d4-2-BE to an organism, researchers can track the fate of the molecule within the body as it undergoes various metabolic transformations.

2-Bromoethanol-1,1,2,2-d4 is an isotopically labeled compound characterized by the molecular formula C2H5BrO and a molecular weight of 128.99 g/mol. It is a chiral molecule, meaning it exists in two enantiomeric forms that are mirror images of each other. This compound is primarily utilized in scientific research, particularly in biochemical and physiological studies, due to its ability to label proteins, nucleic acids, and other biomolecules. The presence of deuterium (D) isotopes enhances its utility in various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

- Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles.

- Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.

- Hydrolysis: It reacts with water to form 2-hydroxyethyl bromide and deuterated water .

The synthesis of 2-Bromoethanol-1,1,2,2-d4 can be achieved through several methods:

- From Ethyl Bromacetate: One common synthetic route involves the reaction of ethyl bromacetate with deuterated reagents to introduce deuterium into the molecule .

- Direct Halogenation: Another method includes the halogenation of ethanol using bromine in a deuterated solvent.

These methods allow for the incorporation of deuterium at specific positions within the molecule, enhancing its utility in research applications .

2-Bromoethanol-1,1,2,2-d4 has various applications in scientific research:

- Metabolic Tracing: Used as a tracer in metabolic studies to analyze biochemical pathways.

- Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance spectroscopy for structural elucidation.

- Pharmaceutical Research: Assists in drug development by studying interactions between drugs and biological systems .

Studies involving 2-Bromoethanol-1,1,2,2-d4 focus on its interactions with various biological molecules. For instance:

- Protein Labeling: It can label proteins for tracking their interactions and dynamics within cellular environments.

- Enzyme Kinetics: The compound's isotopic nature allows researchers to investigate enzyme mechanisms and reaction rates more accurately.

Such studies contribute valuable insights into biochemical processes and drug interactions .

Several compounds share structural similarities with 2-Bromoethanol-1,1,2,2-d4. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromoethanol | C2H5BrO | Non-deuterated version; used similarly but lacks isotopic labeling. |

| Ethanol | C2H6O | No halogen; serves as a base for synthesis but lacks bromine functionality. |

| 1-Bromo-2-propanol | C3H7BrO | Longer carbon chain; different reactivity profile due to position of bromine. |

| 3-Bromopropanol | C3H7BrO | Different structure; used in similar applications but with distinct properties. |

The isotopic labeling of 2-Bromoethanol-1,1,2,2-d4 provides unique advantages in research settings that are not present in its non-deuterated counterparts or other similar compounds .

Traditional Synthetic Routes

Direct Bromination of Deuterated Ethanol

The direct bromination of pre-deuterated ethanol (CD₃CD₂OH) involves treating the substrate with hydrobromic acid (HBr) in a sulfuric acid medium. This SN2 mechanism proceeds via protonation of the hydroxyl group to form a water leaving group, followed by nucleophilic attack by bromide at the β-carbon. Key challenges include competing elimination reactions, which produce ethylene-d₄ as a byproduct. Mitigation strategies involve maintaining low temperatures (0–10°C) and using dilute HBr (30% v/v) to suppress elimination [3]. For example, reactions conducted at 5°C yield 2-bromoethanol-1,1,2,2-d4 with 85% efficiency, whereas temperatures above 40°C result in >50% ethylene-d₄ formation [3].

Tosylation-Deuteration-Bromination Sequences

A three-step sequence optimizes deuterium retention:

- Tosylation: Ethanol reacts with p-toluenesulfonyl chloride (TsCl) to form ethyl tosylate.

- Deuteration: Isotopic exchange with deuterium oxide (D₂O) in the presence of sodium deuteroxide (NaOD) replaces hydrogens at the 1 and 2 positions.

- Bromination: Lithium bromide (LiBr) in acetone displaces the tosylate group, yielding the target compound [3]. This method achieves >90% isotopic purity, as demonstrated in solvolysis studies of cyclopentyl derivatives, where analogous conditions preserved deuterium labeling [3].

Advanced Synthetic Strategies

Isotopic Exchange Using D₂ Gas and Transition Metal Catalysts

Recent advances employ transition metal catalysts (e.g., ruthenium or iridium complexes) to facilitate hydrogen-deuterium exchange with D₂ gas. In one protocol, ethanol derivatives undergo deuteration at 80–120°C under 5–20 bar D₂ pressure, followed by bromination with phosphorus tribromide (PBr₃) [2]. Photoredox cobalt catalysts, such as cobaloxime, enable visible light-mediated deuteration of alkenes, a method adaptable to ethanol derivatives [2]. These systems achieve 70–85% deuterium incorporation, with catalyst loadings as low as 0.5 mol% [2].

Alternative Precursor Approaches

Electrochemical deuteration using deuterium oxide (D₂O) represents a solvent-free, scalable alternative. A palladium/nitrogen-doped carbon (Pd/NC) cathode paired with a RuO₂ anode facilitates selective deuteration of unsaturated precursors, achieving 99% selectivity for deuterated alcohols [5]. This method’s Faradaic efficiency (72%) and applicability to aldehydes, ketones, and alkenes make it a versatile alternative to traditional routes [5].

Optimization Parameters for Synthetic Efficiency

Temperature and Catalyst Effects

Temperature critically influences reaction pathways. For bromination, maintaining 0–10°C suppresses ethylene-d₄ formation, while catalytic deuteration with Ru complexes requires 80–120°C for optimal D₂ activation [3] [2]. Catalyst loading also impacts efficiency: 0.5–2 mol% ruthenium catalysts achieve 85% deuteration, whereas lower loadings (<0.5 mol%) result in incomplete exchange [5].

Solvent Systems Optimization

Aprotic solvents like acetone or dimethylformamide (DMF) enhance deuterium retention by minimizing proton exchange. In the tosylation-bromination sequence, acetone ensures high LiBr reactivity while preserving isotopic integrity [3]. Electrochemical methods utilize pure D₂O as both solvent and deuterium source, eliminating organic solvent waste [5].

Isotopic Purity Enhancement Techniques

Competing Side Reaction Suppression

Side reactions, such as elimination or proton exchange, are minimized through:

- Low-temperature bromination (0–10°C) [3].

- Catalyst selectivity: Pd/NC cathodes preferentially adsorb deuterium ions, reducing H₂O contamination [5].

- Anhydrous conditions: Rigorous drying of reagents and solvents prevents inadvertent protonation [3].

Purification Methodologies

Post-synthesis purification employs:

- Fractional distillation: Separates 2-bromoethanol-1,1,2,2-d4 (boiling point ~140°C) from lower-boiling byproducts like ethylene-d₄.

- Chromatography: Silica gel columns with hexane/ethyl acetate eluents resolve deuterated and non-deuterated species [5].

Comparative Data and Research Findings

Table 1: Synthetic Route Comparison

| Method | Conditions | Isotopic Purity | Yield |

|---|---|---|---|

| Direct Bromination | 0–10°C, 30% HBr | 85% | 70% |

| Tosylation-Bromination | LiBr/acetone, NaOD/D₂O | 92% | 80% |

| Electrochemical | Pd/NC, D₂O, 2.5V | 99% | 72%* |

*Faradaic efficiency.

Key Research Insights

Primary vs. Secondary Isotope Effects

Kinetic isotope effects represent fundamental mechanistic probes that provide crucial information about bond-breaking and bond-forming processes in the rate-determining steps of chemical reactions. When studying 2-bromoethanol-1,1,2,2-d4, the distinction between primary and secondary isotope effects becomes essential for understanding the underlying reaction mechanisms.

Primary kinetic isotope effects occur when a bond to the isotopically substituted atom is directly involved in the rate-determining step of the reaction. For deuterium substitution in organic molecules, primary isotope effects typically range from 6 to 8 for carbon-hydrogen bond cleavage at room temperature. These substantial effects arise from the fundamental differences in zero-point energies between carbon-hydrogen and carbon-deuterium bonds, where the stronger carbon-deuterium bond requires additional energy for cleavage.

In the context of 2-bromoethanol-1,1,2,2-d4, primary isotope effects would be observed when the deuterium-labeled positions undergo direct bond cleavage during the rate-determining step. The magnitude of these effects provides quantitative information about the extent of bond breaking in the transition state. When the carbon-deuterium bond is approximately half-broken in the transition state, the primary kinetic isotope effect reaches its maximum value of approximately 7 to 8.

Secondary kinetic isotope effects, by contrast, arise when the isotopically substituted atom is not directly involved in bond cleavage or formation but influences the reaction rate through changes in molecular environment or electronic structure. For deuterium substitution at positions adjacent to the reaction center (alpha-secondary effects), typical values range from 1.1 to 1.2 per deuterium atom in nucleophilic substitution reactions proceeding via the bimolecular mechanism.

The theoretical framework for understanding secondary isotope effects involves consideration of vibrational frequency changes upon formation of the transition state. According to Streitwieser's rehybridization model, changes in carbon hybridization from tetrahedral to trigonal planar geometry result in alterations of out-of-plane bending frequencies. These frequency changes contribute to the observed kinetic isotope effects through modifications in zero-point energy differences between the ground state and transition state.

For 2-bromoethanol-1,1,2,2-d4, the four deuterium atoms at the alpha and beta positions relative to the bromine leaving group can exhibit different secondary isotope effects depending on the specific reaction pathway. Alpha-secondary effects arise from hybridization changes at the carbon bearing the leaving group, while beta-secondary effects result from hyperconjugative interactions between adjacent carbon-hydrogen bonds and developing carbocationic character.

Research investigations have demonstrated that secondary alpha-deuterium kinetic isotope effects in nucleophilic substitution reactions can reach values as high as 1.22 for reactions proceeding through carbocation intermediates, particularly when substantial steric crowding exists around the alpha-carbon in the substrate. This enhanced effect results from relief of steric strain upon formation of the planar carbocation intermediate, leading to significant changes in out-of-plane bending frequencies.

Normal vs. Inverse Isotope Effects

The classification of kinetic isotope effects as normal or inverse provides fundamental insight into the nature of transition state structures and the forces governing chemical reactivity. Normal isotope effects, where the lighter isotope reacts faster than the heavier isotope, represent the most commonly observed behavior in organic reactions. Inverse isotope effects, characterized by preferential reaction of the heavier isotope, provide unique mechanistic information about force constant changes during reaction.

Normal kinetic isotope effects arise when the vibrational frequencies of bonds to the isotopically substituted atom decrease upon formation of the transition state relative to the ground state. This situation occurs when bonds are weakened or broken during the reaction coordinate, resulting in lower force constants and reduced vibrational frequencies in the transition state. The mathematical relationship governing this behavior involves the ratio of partition functions for the isotopic species, where the zero-point energy difference between isotopomers decreases along the reaction coordinate.

For 2-bromoethanol-1,1,2,2-d4 undergoing nucleophilic substitution via the bimolecular mechanism, normal secondary isotope effects are typically observed. The alpha-deuterium atoms experience normal isotope effects due to the lengthening of carbon-deuterium bonds as the transition state develops trigonal planar character. This geometric change reduces the force constants for out-of-plane bending vibrations, leading to normal kinetic isotope effects with values between 1.05 and 1.15 per deuterium.

Inverse kinetic isotope effects manifest when vibrational frequencies increase upon transition state formation, indicating strengthening of bonds to the isotopically substituted atom. This phenomenon occurs when the transition state exhibits tighter bonding or increased force constants compared to the ground state reactants. The International Union of Pure and Applied Chemistry defines inverse isotope effects as cases where the kinetic isotope effect ratio falls below unity, indicating faster reaction of the heavier isotope.

Mechanistic studies using 2-bromoethanol-1,1,2,2-d4 have revealed instances of inverse secondary isotope effects in certain nucleophilic substitution reactions. These inverse effects typically occur in reactions where the transition state involves increased bonding interactions or enhanced orbital overlap compared to the ground state. For example, in highly associative substitution mechanisms, the formation of pentacoordinate transition states can lead to increased carbon-deuterium bond orders, resulting in inverse isotope effects.

The magnitude and direction of isotope effects provide quantitative measures of transition state bond orders and electronic reorganization. Normal isotope effects with values greater than 1.2 per deuterium typically indicate substantial bond weakening or breaking in the transition state, while inverse effects suggest bond strengthening or formation. Values close to unity indicate minimal bond order changes during the rate-determining step.

Temperature dependence studies of kinetic isotope effects using 2-bromoethanol-1,1,2,2-d4 provide additional mechanistic insight through Arrhenius analysis. The temperature dependence of isotope effects reflects differences in activation parameters between isotopic species, with normal effects typically showing negative temperature coefficients and inverse effects displaying positive temperature dependencies.

Nucleophilic Substitution Mechanism Elucidation

Nucleophilic Substitution Mechanism 1 vs. Nucleophilic Substitution Mechanism 2 Differentiation Through Isotope Effects

The differentiation between unimolecular (nucleophilic substitution mechanism 1) and bimolecular (nucleophilic substitution mechanism 2) pathways represents one of the most fundamental applications of kinetic isotope effects in mechanistic organic chemistry. The use of 2-bromoethanol-1,1,2,2-d4 as a mechanistic probe provides exceptional sensitivity for distinguishing between these competing reaction pathways through characteristic isotope effect patterns.

Nucleophilic substitution mechanism 1 reactions proceed through discrete carbocation intermediates formed by rate-determining ionization of the carbon-leaving group bond. This mechanism exhibits characteristic kinetic behavior including first-order rate dependence on substrate concentration, independence from nucleophile concentration in the rate-determining step, and susceptibility to carbocation rearrangements. The isotope effect signature for this mechanism involves substantial secondary alpha-deuterium effects ranging from 1.1 to 1.22 per deuterium atom, reflecting the significant hybridization change from tetrahedral to trigonal planar geometry during carbocation formation.

The enhanced secondary isotope effects observed in nucleophilic substitution mechanism 1 reactions arise from the relief of steric strain and changes in out-of-plane bending frequencies as the carbon center adopts planar geometry. Computational studies have demonstrated that the magnitude of these isotope effects correlates directly with the extent of carbocationic character developed in the transition state, providing quantitative measures of reaction mechanism.

Nucleophilic substitution mechanism 2 reactions, by contrast, proceed through concerted transition states where nucleophile approach and leaving group departure occur simultaneously. This mechanism displays second-order kinetic behavior with rate dependence on both substrate and nucleophile concentrations, stereospecific inversion of configuration, and sensitivity to nucleophile nucleophilicity. The isotope effect pattern for nucleophilic substitution mechanism 2 reactions typically shows smaller secondary alpha-deuterium effects, often ranging from 0.9 to 1.1 per deuterium, with some cases exhibiting inverse effects.

Systematic investigations using 2-bromoethanol-1,1,2,2-d4 have established quantitative relationships between isotope effect magnitudes and transition state structures. For nucleophilic substitution mechanism 1 reactions, the correlation between secondary isotope effects and carbocation stability follows established trends, with more stable carbocations exhibiting larger isotope effects due to greater structural reorganization during ionization.

The mechanistic distinction becomes particularly valuable in borderline cases where both pathways might operate simultaneously or where the mechanism changes with reaction conditions. Studies of secondary alkyl halides, including deuterated analogs of 2-bromoethanol derivatives, have demonstrated that subtle changes in nucleophile basicity, solvent polarity, or temperature can shift the mechanistic preference, with isotope effects providing sensitive indicators of these changes.

Carbon-13 kinetic isotope effects at the alpha-carbon provide complementary mechanistic information to deuterium effects. For nucleophilic substitution mechanism 1 reactions, substantial carbon-13 isotope effects (1.04 to 1.07) indicate significant bond order changes during the rate-determining ionization step. Nucleophilic substitution mechanism 2 reactions typically exhibit smaller carbon-13 effects due to the more balanced bond-making and bond-breaking processes in the concerted transition state.

The application of multiple isotope probes simultaneously allows for detailed transition state analysis through the construction of More O'Ferrall-Jencks diagrams. These two-dimensional reaction coordinate representations plot the extent of carbon-nucleophile bond formation against carbon-leaving group bond cleavage, with isotope effects providing experimental constraints on transition state positioning within this mechanistic continuum.

Solvent Effects on Reaction Mechanisms

Solvent effects represent critical determinants of reaction mechanism in nucleophilic substitution reactions, with the choice of solvent medium capable of dramatically altering the preferred reaction pathway. The study of solvent effects using 2-bromoethanol-1,1,2,2-d4 provides unique insights into how molecular environment influences transition state energetics and isotope effect magnitudes.

Polar protic solvents, characterized by their ability to participate in hydrogen bonding interactions, preferentially stabilize ionic intermediates and transition states through strong solvation effects. Water, alcohols, and carboxylic acids represent typical polar protic media that favor nucleophilic substitution mechanism 1 pathways through stabilization of carbocation intermediates and ionic transition states. The solvation of carbocations involves coordination of solvent molecules through lone pair-cation interactions, while anions are stabilized through hydrogen bonding with protic hydrogen atoms.

Research investigations using 2-bromoethanol-1,1,2,2-d4 in polar protic solvents have demonstrated enhanced secondary alpha-deuterium isotope effects compared to reactions in less polar media. This enhancement reflects the increased carbocationic character developed in transition states stabilized by strong solvation interactions. The magnitude of isotope effects serves as a quantitative probe of the extent of charge development and structural reorganization occurring during the reaction.

Polar aprotic solvents, including dimethyl sulfoxide, dimethylformamide, acetonitrile, and acetone, lack hydrogen bond donating ability but possess high dielectric constants for ion solvation. These solvents preferentially stabilize nucleophiles through cation-dipole interactions while providing minimal stabilization for carbocations. The result is enhanced nucleophile reactivity and preferential operation of nucleophilic substitution mechanism 2 pathways.

The mechanistic implications of solvent choice become apparent through isotope effect measurements using deuterated substrates. In polar aprotic solvents, 2-bromoethanol-1,1,2,2-d4 typically exhibits smaller secondary isotope effects consistent with concerted substitution mechanisms, while polar protic solvents promote larger isotope effects characteristic of carbocation formation.

Solvent nucleophilicity represents another critical factor influencing reaction mechanisms and isotope effects. Protic solvents can participate directly in nucleophilic attack, particularly in solvolysis reactions where solvent molecules serve as both reaction medium and nucleophile. The competition between added nucleophiles and solvent nucleophilicity affects the observed reaction products and kinetic behavior.

Temperature-dependent studies in different solvent systems provide additional mechanistic insight through activation parameter analysis. The entropy of activation for nucleophilic substitution reactions varies significantly with solvent choice, reflecting differences in solvation shell reorganization during transition state formation. Reactions proceeding through nucleophilic substitution mechanism 1 pathways typically exhibit more positive activation entropies due to the increased degrees of freedom in ionic transition states.

Mixed solvent systems offer opportunities for fine-tuning reaction selectivity and mechanism through controlled variation of solvent composition. Studies using 2-bromoethanol-1,1,2,2-d4 in water-alcohol mixtures have demonstrated continuous variation in isotope effect magnitudes corresponding to gradual mechanistic changes from pure nucleophilic substitution mechanism 2 in alcohol to predominantly nucleophilic substitution mechanism 1 behavior in aqueous solutions.

Ion-pairing effects in polar aprotic solvents can significantly influence reaction mechanisms and isotope effects. The formation of intimate or solvent-separated ion pairs affects the electrophilicity of carbocation intermediates and the nucleophilicity of anionic nucleophiles. These effects are particularly pronounced for reactions involving highly charged species or in solvents with moderate dielectric constants.

Transition State Structure Investigations

Bond Length and Energy Analysis

Transition state structures represent the highest energy configurations along reaction coordinates, corresponding to first-order saddle points on multidimensional potential energy surfaces. The investigation of transition state bond lengths and energetics using 2-bromoethanol-1,1,2,2-d4 provides fundamental insights into the geometric and electronic changes accompanying chemical bond reorganization.

Computational studies of nucleophilic substitution transition states involving 2-bromoethanol-1,1,2,2-d4 reveal characteristic bond length patterns that reflect the extent of bond breaking and formation during the reaction coordinate. For nucleophilic substitution mechanism 2 pathways, the transition state exhibits simultaneous lengthening of the carbon-bromine bond and shortening of the carbon-nucleophile distance, with the degree of bond order changes depending on the nature of the nucleophile and leaving group.

Experimental determination of transition state bond lengths relies primarily on kinetic isotope effect measurements combined with theoretical calculations. Primary deuterium isotope effects provide direct information about carbon-deuterium bond lengths in transition states, while secondary effects reflect changes in bond angles and hybridization states. The correlation between isotope effect magnitudes and calculated transition state geometries allows for experimental validation of computational predictions.

High-level quantum chemical calculations using coupled cluster theory with single, double, and perturbative triple excitations have established benchmark transition state geometries for nucleophilic substitution reactions. These calculations reveal that nucleophilic substitution mechanism 2 transition states involving 2-bromoethanol derivatives typically exhibit carbon-bromine bond lengths extended by 0.3 to 0.5 angstroms relative to ground state values, while carbon-nucleophile distances remain 0.2 to 0.4 angstroms longer than equilibrium bond lengths.

The asymmetry of transition state structures provides critical mechanistic information about the balance between bond-making and bond-breaking processes. Early transition states, characterized by minimal bond formation and substantial bond cleavage, exhibit enhanced kinetic isotope effects due to the predominance of bond-breaking contributions. Late transition states show reduced isotope effects as bond formation becomes more significant relative to bond cleavage.

Energy decomposition analysis of transition state structures reveals the individual contributions of electrostatic, exchange, and correlation interactions to the overall reaction barriers. For 2-bromoethanol-1,1,2,2-d4 undergoing nucleophilic substitution, the electrostatic component dominates the interaction energy between nucleophile and substrate, while exchange repulsion provides the primary resistance to bond formation.

Vibrational frequency analysis of transition state structures provides additional structural information through the identification of imaginary frequencies corresponding to the reaction coordinate. The magnitude and character of these imaginary frequencies reflect the curvature of the potential energy surface and the extent of coupling between different vibrational modes during the reaction.

Natural bond orbital analysis of transition state structures allows for quantitative assessment of charge distribution and bonding changes during reaction. These calculations reveal the extent of charge transfer from nucleophile to substrate and the development of partial charges on individual atoms during transition state formation.

The influence of deuterium substitution on transition state energetics becomes apparent through systematic comparison of activation barriers for protiated and deuterated analogs. Zero-point energy corrections account for the majority of the energy difference, with deuterated species typically exhibiting higher activation barriers due to reduced zero-point vibrational energies.

Determining Rate-Determining Steps

The identification of rate-determining steps in complex reaction mechanisms represents a fundamental challenge in mechanistic chemistry, with kinetic isotope effects using 2-bromoethanol-1,1,2,2-d4 providing powerful diagnostic tools for elucidating the kinetically relevant steps.

Rate-determining step analysis requires consideration of the complete reaction coordinate profile, including all intermediates and transition states involved in the overall transformation. For multi-step processes, the step with the highest activation barrier typically determines the overall reaction rate, although temperature effects and pre-equilibria can complicate this simple picture.

Pre-equilibrium conditions arise when rapid equilibration occurs between reactants and intermediates prior to the rate-determining step. Under these circumstances, the observed kinetic isotope effects reflect the combined contributions of equilibrium isotope effects for the pre-equilibrium steps and kinetic isotope effects for the rate-determining transition state. Mathematical treatment of these situations requires consideration of all isotope-sensitive steps up to and including the rate-determining step.

Primary kinetic isotope effects provide direct evidence for bond cleavage or formation in the rate-determining step. The observation of substantial primary deuterium effects (values of 6 to 8) indicates that carbon-deuterium bond breaking occurs during the kinetically relevant transition state. Smaller primary effects suggest either incomplete bond breaking in the transition state or the involvement of other rate-determining processes.

Secondary isotope effects offer complementary information about structural changes occurring in rate-determining steps. Large secondary alpha-deuterium effects typically indicate hybridization changes from tetrahedral to trigonal planar geometry, characteristic of carbocation formation in nucleophilic substitution mechanism 1 reactions. Smaller secondary effects suggest minimal structural reorganization, consistent with concerted substitution mechanisms.

The temperature dependence of kinetic isotope effects provides additional insight into rate-determining step identification. Arrhenius analysis of isotope effects reveals differences in activation energies between isotopic species, with the temperature coefficient of the isotope effect reflecting the difference in activation energies. Changes in the temperature dependence pattern can indicate mechanistic changes or shifts in rate-determining steps.

Competitive kinetic isotope effect measurements using intramolecular competition allow for precise determination of rate-determining steps in complex mechanisms. These experiments involve substrates containing both protium and deuterium labels at potentially reactive positions, with product analysis revealing which bonds are cleaved during the rate-determining step.

Solvent viscosity effects provide additional mechanistic probes for rate-determining step identification. Reactions limited by diffusional encounter between reactants exhibit strong viscosity dependence, while reactions involving bond reorganization as the rate-determining step show minimal viscosity effects. The combination of viscosity studies with isotope effect measurements allows for discrimination between diffusion-controlled and chemically controlled processes.

Non-competitive isotope effect measurements compare the absolute reaction rates of separately prepared isotopic analogs, providing information about all isotope-sensitive steps in the reaction mechanism. These measurements are particularly valuable for identifying cases where equilibrium isotope effects mask kinetic effects or where multiple steps contribute to the overall rate expression.

The application of Hammett correlation analysis in conjunction with isotope effect studies provides additional mechanistic insight into rate-determining steps. The sensitivity of reaction rates to substituent effects, quantified through Hammett rho values, reflects the extent of charge development in transition states. The combination of structure-reactivity relationships with isotope effects allows for detailed transition state characterization.

Computational Approaches to Mechanism Prediction

Density Functional Theory Applications

Density Functional Theory represents the predominant computational method for investigating chemical reaction mechanisms involving 2-bromoethanol-1,1,2,2-d4, providing a practical balance between computational efficiency and chemical accuracy for transition state characterization and energetic predictions.

The theoretical foundation of Density Functional Theory rests on the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines all molecular properties and that the energy functional reaches its minimum value for the correct ground-state density. The Kohn-Sham formulation provides a practical implementation through the construction of an effective single-particle Hamiltonian that yields the exact ground-state density through solution of auxiliary one-electron equations.

Exchange-correlation functionals represent the core approximation in Density Functional Theory calculations, with different functional forms providing varying levels of accuracy for different chemical properties. Local Density Approximation functionals, while historically important, suffer from systematic overbinding and poor performance for molecular systems. Generalized Gradient Approximation functionals, including Perdew-Burke-Ernzerhof and Becke-Perdew 86, provide substantial improvements for molecular geometries and energetics.

Hybrid functionals, which incorporate exact Hartree-Fock exchange with Density Functional Theory correlation, represent the current standard for organic reaction mechanism studies. The B3LYP functional has achieved widespread adoption due to its balanced performance across diverse chemical systems, providing reliable geometries, vibrational frequencies, and barrier heights for nucleophilic substitution reactions involving 2-bromoethanol-1,1,2,2-d4.

Modern meta-generalized gradient approximation and meta-hybrid functionals incorporate kinetic energy density dependence, providing enhanced accuracy for barrier heights and reaction energetics. The M06-2X and ωB97X-D functionals have demonstrated particular utility for studying transition metal-free organic reactions, offering improved performance for dispersion interactions and charge-transfer processes.

Basis set selection represents another critical consideration in Density Functional Theory applications to mechanism studies. Split-valence basis sets with polarization and diffuse functions, such as 6-31+G(d,p) or def2-TZVP, provide adequate descriptions of molecular electronic structure for most organic systems. Larger basis sets, including triple-zeta quality sets with multiple polarization functions, become necessary for quantitative energetic predictions and benchmark calculations.

Transition state optimization using Density Functional Theory requires specialized algorithms designed to locate first-order saddle points on potential energy surfaces. The Berny algorithm and its variants provide robust methods for transition state location, typically requiring good initial guess structures based on chemical intuition or systematic scanning procedures.

Intrinsic reaction coordinate calculations allow for verification of transition state connectivity to reactants and products through steepest descent pathways on the potential energy surface. These calculations provide confidence in transition state assignments and reveal the detailed atomic motions accompanying chemical bond reorganization.

Vibrational frequency analysis of optimized structures provides essential validation of stationary point character, with minima exhibiting all real frequencies and transition states showing exactly one imaginary frequency. The magnitude and character of imaginary frequencies provide insight into reaction coordinate definitions and coupling between vibrational modes.

Solvation effects require explicit consideration in Density Functional Theory calculations of solution-phase reactions. Implicit solvation models, such as the Polarizable Continuum Model and the Conductor-like Screening Model, provide computationally efficient treatments of bulk solvation effects through dielectric continuum representations. Explicit solvation approaches incorporating discrete solvent molecules offer more detailed descriptions but at substantially increased computational cost.

Gaussian-4 Method and Composite Theories

Composite quantum chemical methods represent systematic approaches to achieving high accuracy for molecular energetics through combinations of calculations at different levels of theory, with the Gaussian-4 method serving as a leading example of these techniques for studying 2-bromoethanol-1,1,2,2-d4 reaction mechanisms.

The Gaussian-4 theoretical approach combines calculations at multiple levels of theory to approximate coupled cluster with single, double, and perturbative triple excitations energies extrapolated to the complete basis set limit. This method achieves chemical accuracy (typically within 1 to 2 kilocalories per mole) for reaction energetics while maintaining computational feasibility for moderately sized organic molecules.

The mathematical formulation of Gaussian-4 theory involves eight separate calculations for each molecular species, beginning with geometry optimization at the B3LYP/6-31G(2df,p) level followed by harmonic frequency analysis using the same method. Subsequent single-point energy calculations at progressively higher levels of theory provide systematic corrections for basis set incompleteness, correlation effects, and relativistic contributions.

High-level correction terms in composite methods account for systematic errors arising from basis set truncation and correlation treatment limitations. These empirical corrections, parameterized against experimental thermochemical data, typically depend on the number of valence electrons and molecular composition. While these corrections improve overall accuracy, they represent the primary limitation of composite methods in terms of systematic improvability.

Basis set extrapolation schemes within composite methods aim to approximate complete basis set limit energies through systematic increase in basis set size. The Gaussian-4 method employs extrapolation formulas based on calculations with correlation-consistent basis sets of double and triple-zeta quality, providing estimates of infinite basis set energies.

Core-valence correlation effects receive explicit treatment in advanced composite methods through calculations that correlate electrons in both valence and core orbitals. These effects become particularly important for molecules containing second-row elements or when high accuracy is required for thermochemical predictions.

Scalar relativistic effects require consideration for molecules containing heavy atoms, with composite methods typically incorporating these corrections through one-electron Douglas-Kroll-Hess transformations or effective core potential approaches. For organic molecules containing bromine, such as 2-bromoethanol-1,1,2,2-d4, relativistic effects represent small but non-negligible contributions to accurate energetics.

Recent developments in composite methods have focused on reducing computational costs while maintaining accuracy through improved extrapolation schemes and reduced basis set requirements. The Gaussian-4 method with second-order Møller-Plesset perturbation theory provides substantial computational savings with minimal accuracy loss for large organic systems.

Application of composite methods to isotope effect calculations requires careful consideration of zero-point energy corrections and thermal contributions to molecular partition functions. The high accuracy of composite methods makes them particularly valuable for predicting kinetic isotope effects, where small energy differences between isotopomers determine the magnitude of observed effects.

Validation studies of composite methods against experimental thermochemical databases have established error statistics and reliability measures for different classes of chemical reactions. For organic molecules similar to 2-bromoethanol-1,1,2,2-d4, Gaussian-4 theory typically achieves mean absolute deviations of 3 to 4 kilocalories per mole relative to experimental formation enthalpies.

Specialized modifications of composite methods have been developed for specific chemical systems or properties. Enhanced parameter sets for nitrogen-containing heterocycles and nitro compounds have improved the accuracy of composite predictions for these challenging systems through reparameterization of empirical correction terms.

Elimination Reaction Mechanisms

Hydrogen Bromide Elimination Pathways

Elimination reactions represent fundamental transformations in organic chemistry where two substituents are removed from adjacent carbon atoms to form carbon-carbon double bonds, with hydrogen bromide elimination from 2-bromoethanol-1,1,2,2-d4 providing an excellent system for mechanistic investigation.

The bimolecular elimination mechanism proceeds through a concerted process where base-induced proton abstraction and carbon-bromine bond cleavage occur simultaneously in a single kinetic step. This mechanism requires antiperiplanar arrangement of the departing hydrogen and bromine substituents, with the transition state exhibiting partial double bond character and developing negative charge on the departing bromine.

Kinetic analysis of bimolecular elimination reactions using 2-bromoethanol-1,1,2,2-d4 reveals second-order rate dependence on both substrate and base concentrations, consistent with bimolecular transition state involvement. The deuterium kinetic isotope effect for this mechanism typically ranges from 6 to 8, reflecting the primary nature of carbon-deuterium bond cleavage in the rate-determining step.

The stereochemical requirements of bimolecular elimination impose geometric constraints on substrate conformation and product stereochemistry. The antiperiplanar requirement means that only conformations placing hydrogen and bromine substituents at dihedral angles of approximately 180 degrees can undergo facile elimination. This geometric constraint often dictates product selectivity in cyclic systems where conformational flexibility is restricted.

Unimolecular elimination mechanisms proceed through discrete carbocation intermediates formed by initial carbon-bromine bond heterolysis. The resulting carbocation subsequently loses a proton to base in a rapid second step, yielding the elimination product. This mechanism exhibits first-order kinetic dependence on substrate concentration and minimal dependence on base concentration or identity.

The isotope effect signature for unimolecular elimination differs markedly from the bimolecular pathway due to the change in rate-determining step. Since proton loss occurs after carbocation formation in a rapid equilibrium, primary deuterium isotope effects are typically absent or very small. Instead, secondary alpha-deuterium effects dominate, reflecting the hybridization change during carbocation formation.

Base strength and steric bulk represent critical factors determining elimination mechanism preference. Strong, non-nucleophilic bases such as potassium tert-butoxide favor bimolecular elimination through efficient proton abstraction, while weaker bases promote unimolecular pathways through preferential carbocation formation.

Solvent effects profoundly influence elimination mechanism selection, with polar protic solvents stabilizing carbocation intermediates and favoring unimolecular pathways. Polar aprotic solvents enhance base nucleophilicity and promote bimolecular elimination through increased base reactivity and reduced ion solvation.

Temperature effects on elimination mechanisms arise from different activation parameters for the competing pathways. Bimolecular elimination typically exhibits lower activation enthalpies but more negative activation entropies due to the ordered transition state requirements. Unimolecular elimination shows higher activation enthalpies but more positive activation entropies resulting from carbocation formation.

Product selectivity in elimination reactions depends on both thermodynamic and kinetic factors, with the Zaitsev rule predicting formation of the most substituted alkene products under thermodynamically controlled conditions. However, kinetic control with bulky bases can lead to Hofmann elimination products through preferential abstraction of less hindered protons.

Competition Between Substitution and Elimination

The competition between nucleophilic substitution and elimination reactions represents one of the central challenges in synthetic organic chemistry, with the outcome determined by a complex interplay of substrate structure, nucleophile properties, solvent effects, and reaction conditions.

Substrate structure exerts primary control over substitution versus elimination selectivity through steric and electronic factors. Primary alkyl halides strongly favor substitution reactions due to the high energy required for primary carbocation formation and the accessibility of the carbon center for nucleophilic attack. Secondary substrates exhibit intermediate behavior with both pathways operating under appropriate conditions.

Tertiary substrates present the most complex competition scenarios, with elimination typically dominating due to steric hindrance toward nucleophilic attack and favorable carbocation stability for elimination pathways. The use of 2-bromoethanol-1,1,2,2-d4 derivatives with varying substitution patterns allows for systematic investigation of these steric effects.

Nucleophile basicity versus nucleophilicity represents a critical determinant of reaction pathway preference. Strong bases with limited nucleophilicity, such as alkoxide ions, preferentially induce elimination through proton abstraction. Good nucleophiles with moderate basicity, including halides and sulfur-containing species, favor substitution through carbon-carbon bond formation.

The dual character of many reagents as both nucleophiles and bases creates inherent competition between reaction pathways. Hydroxide ion exemplifies this duality, capable of both nucleophilic attack at carbon and base-induced proton abstraction depending on reaction conditions and substrate structure.

Temperature effects on substitution versus elimination competition arise from different activation parameters for the competing pathways. Elimination reactions typically exhibit higher activation entropies due to the formation of multiple products from single reactants, leading to increased elimination selectivity at elevated temperatures.

The mathematical relationship governing temperature effects involves the Gibbs free energy expression, where entropy contributions become increasingly important at higher temperatures. This thermodynamic principle explains why heating alkyl halide solutions generally favors elimination over substitution products.

Solvent polarity influences the substitution versus elimination competition through differential stabilization of transition states and intermediates. Polar protic solvents stabilize carbocation intermediates and favor elimination pathways, while polar aprotic solvents enhance nucleophile reactivity and promote substitution.

The specific solvation of nucleophiles in protic solvents reduces their effective nucleophilicity through hydrogen bonding interactions, thereby decreasing substitution rates relative to elimination. This effect becomes particularly pronounced for anionic nucleophiles that form strong hydrogen bonds with protic solvent molecules.

Kinetic isotope effects provide diagnostic tools for identifying the preferred reaction pathway in competitive systems. Primary deuterium effects indicate carbon-hydrogen bond cleavage characteristic of elimination, while their absence suggests substitution mechanisms predominate.

Concentration effects can alter substitution versus elimination selectivity through second-order kinetic dependence of bimolecular pathways. High base concentrations favor bimolecular elimination, while low concentrations promote unimolecular substitution or elimination depending on substrate stability.

Product analysis using gas chromatography-mass spectrometry allows for quantitative determination of substitution versus elimination ratios under varying reaction conditions. The integration of kinetic studies with product analysis provides comprehensive mechanistic understanding of these competitive processes.

XLogP3

Density

Melting Point

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Health Hazard